molecular formula C18H21NOS B5756094 N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide

N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide

Cat. No. B5756094
M. Wt: 299.4 g/mol
InChI Key: BQBGTWFYCVXPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide, also known as IMPTA, is a chemical compound that has been studied for its potential applications in scientific research. IMPTA is a thioamide derivative of acetamide and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins, which are involved in inflammation and pain. N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide has also been shown to have antioxidant properties, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide is that it is relatively easy to synthesize and purify. This makes it a potentially useful compound for lab experiments. However, one limitation of N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide. One area of research could be to further investigate its potential applications as a drug candidate. Another area of research could be to study its effects on different types of cancer cells. Additionally, more research could be done to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide involves the reaction of 2-isopropyl-6-methylphenylamine with phenylthioacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide as a white crystalline solid.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. N-(2-isopropyl-6-methylphenyl)-2-(phenylthio)acetamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13(2)16-11-7-8-14(3)18(16)19-17(20)12-21-15-9-5-4-6-10-15/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBGTWFYCVXPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-6-(propan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide

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